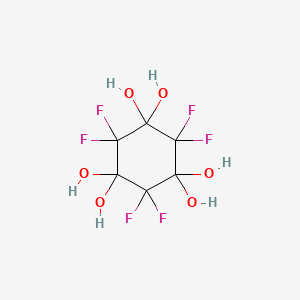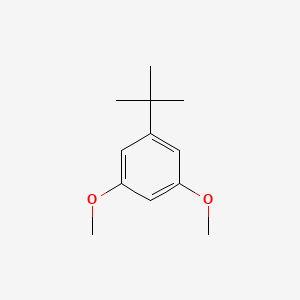
(1E)-N,N-Dimethyl-N'-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N,N-Dimethyl-N’-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide is a synthetic organic compound that belongs to the class of imidamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N-Dimethyl-N’-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide typically involves the reaction of N,N-dimethylacetamide with 1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction may require a catalyst and is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,N-Dimethyl-N’-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a precursor to pharmacologically active compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1E)-N,N-Dimethyl-N’-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound used as a solvent and reagent in organic synthesis.
1,2,3,4-Tetrahydroisoquinoline: A structural analog with applications in medicinal chemistry.
N,N-Dimethylformamide: Another similar compound used as a solvent and reagent.
Uniqueness
(1E)-N,N-Dimethyl-N’-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide is unique due to its specific structure, which combines the properties of both N,N-dimethylacetamide and 1,2,3,4-tetrahydroisoquinoline. This unique combination can result in distinct chemical reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
828258-29-3 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanimidamide |
InChI |
InChI=1S/C13H19N3/c1-10(16(2)3)15-13-6-4-5-11-9-14-8-7-12(11)13/h4-6,14H,7-9H2,1-3H3 |
InChI Key |
XDNXOWUHYKFHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC2=C1CCNC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)




![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)





